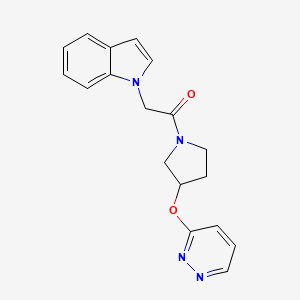

2-(1H-indol-1-yl)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-indol-1-yl-1-(3-pyridazin-3-yloxypyrrolidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2/c23-18(13-21-10-7-14-4-1-2-5-16(14)21)22-11-8-15(12-22)24-17-6-3-9-19-20-17/h1-7,9-10,15H,8,11-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEEZFMNLJKRQND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NN=CC=C2)C(=O)CN3C=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(1H-indol-1-yl)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone is a synthetic derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features an indole moiety linked to a pyrrolidine ring via an ethanone connector, and it incorporates a pyridazinyl group. Its structural complexity suggests a multifaceted interaction with biological targets.

Chemical Identifiers:

- IUPAC Name: (2S)-1-(1H-indol-3-yl)-3-({5-[(1E)-2-(pyridin-4-yl)ethenyl]pyridin-3-yl}oxy)propan-2-amine

- CAS Number: Not available

- Molecular Formula: C23H22N4O

Research indicates that compounds with similar structures typically exhibit various mechanisms of action, including:

- Inhibition of Kinases: Many indole derivatives act as inhibitors of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. For instance, compounds related to this structure have shown potential in inducing cell cycle arrest and apoptosis in cancer cells by inhibiting CDK activity .

- Antioxidant Activity: The presence of the indole structure is often associated with antioxidant properties, which can mitigate oxidative stress in cells, contributing to neuroprotective effects .

- Anti-inflammatory Effects: Compounds containing pyridazine and indole rings have been noted for their anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .

Anticancer Activity

Several studies have evaluated the anticancer potential of similar indole derivatives:

- A study demonstrated that certain indolyl derivatives could significantly reduce the growth of various human tumor cell lines, with some compounds exhibiting IC50 values as low as 12.8 μM against specific cancer types . This suggests that the compound may hold promise as an anticancer agent.

Neuropharmacological Effects

Indole derivatives have been implicated in neuropharmacology due to their ability to modulate neurotransmitter systems:

- Compounds similar to this compound have shown effects on serotonin receptors, which are critical in mood regulation and anxiety disorders .

Study on Antiproliferative Effects

In one notable study, a series of indole-based compounds were synthesized and tested for their antiproliferative activity against several cancer cell lines. The most active derivative demonstrated significant inhibition of CDK1 and caused G2/M phase cell cycle arrest, leading to increased apoptosis rates .

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| 2a | STO | 12.8 | CDK1 Inhibition |

| 2b | A549 | 14.5 | Apoptosis Induction |

Neuroprotective Studies

Research has also highlighted the neuroprotective capabilities of similar compounds against oxidative stress-induced neuronal damage. These findings are promising for developing treatments for neurodegenerative diseases like Alzheimer's and Parkinson's .

Scientific Research Applications

Anticancer Activity

Research indicates that indole derivatives, including 2-(1H-indol-1-yl)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone, exhibit significant anticancer properties. These compounds can inhibit the proliferation of various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:

A study demonstrated that similar indole derivatives showed effective inhibition of tumor growth in xenograft models, suggesting potential for development as anticancer agents .

Antimicrobial Properties

The compound has shown promise in antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the pyridazine ring enhances its interaction with bacterial enzymes, leading to effective inhibition.

Case Study:

A recent review highlighted the synthesis and evaluation of related compounds that exhibited antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens .

Anti-inflammatory Effects

Compounds with indole structures are known for their anti-inflammatory properties. The ability to inhibit cyclooxygenase (COX) enzymes makes these compounds valuable in treating inflammatory diseases.

Case Study:

In vitro studies have reported that certain indole derivatives possess selective COX-II inhibitory activity comparable to established anti-inflammatory drugs like Celecoxib .

Summary Table of Applications

Q & A

Basic: What are the critical steps and reaction conditions for synthesizing 2-(1H-indol-1-yl)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone?

Answer:

The synthesis involves multi-step organic reactions:

Pyrrolidine Ring Formation : Cyclization of precursors (e.g., γ-aminobutyric acid derivatives) under basic conditions to generate the pyrrolidine scaffold .

Pyridazine-Oxy Functionalization : Coupling the pyrrolidine ring with pyridazin-3-ol via nucleophilic substitution, requiring inert atmospheres (N₂/Ar) to prevent oxidation .

Indole-Acetyl Conjugation : Reacting 1H-indole with a ketone intermediate using coupling agents like EDCI/HOBt in anhydrous solvents (e.g., DMF) .

Critical Conditions :

- Temperature control (0–60°C range) to avoid side reactions.

- Catalysts: Pd-based catalysts for cross-coupling steps (e.g., Suzuki-Miyaura for pyridazine derivatives) .

Advanced: How can X-ray crystallography resolve structural ambiguities, and what challenges arise during refinement?

Answer:

Methodology :

- Data Collection : High-resolution (≤1.0 Å) X-ray diffraction data is ideal. Use synchrotron sources for weak scatterers like carbon/nitrogen-heavy compounds .

- Refinement : SHELXL (via Olex2 interface) for least-squares refinement. Challenges include:

- Validation : Check R-factors (R₁ < 0.05) and residual density maps (<0.3 e⁻/ų) .

Basic: What spectroscopic techniques confirm the compound’s structure and purity?

Answer:

- NMR :

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺ at m/z 336.4) .

- IR Spectroscopy : Detect carbonyl (C=O, ~1700 cm⁻¹) and aromatic C-H stretches (~3050 cm⁻¹) .

Advanced: How to address contradictions in reported biological activity data (e.g., IC₅₀ variability)?

Answer:

Analytical Steps :

Assay Reprodubility : Validate cell lines (e.g., HEK293 vs. HeLa) and buffer conditions (pH, ionic strength) .

Compound Stability : Perform HPLC-MS post-assay to check for degradation (e.g., hydrolysis of the ethanone group) .

Target Selectivity : Use siRNA knockdowns or CRISPR-Cas9 models to confirm target-specific effects .

Example : Discrepancies in phosphodiesterase inhibition may arise from off-target binding to PDE4 vs. PDE7 isoforms .

Basic: What safety protocols are essential for handling this compound?

Answer:

- PPE : Nitrile gloves, lab coat, and ANSI Z87.1-compliant goggles .

- Ventilation : Use fume hoods for weighing/solubilization (TLV: 0.1 mg/m³ for similar indole derivatives) .

- Spill Management : Absorb with vermiculite, dispose as hazardous waste (EPA/DOT guidelines) .

Advanced: Which computational strategies model the compound’s interaction with biological targets?

Answer:

- Docking Studies : AutoDock Vina or Schrödinger Glide to predict binding to PDE enzymes. Use PyMOL for visualization .

- MD Simulations : GROMACS (AMBER force field) to simulate ligand-protein stability over 100 ns trajectories .

- QSAR : Generate 3D descriptors (e.g., Molinspiro, VolSurf+) to correlate substituent effects (e.g., pyridazine vs. pyrazine) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.